
Ethyl 2-(3-nitrobenzylidene)-3-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(3-nitrobenzylidene)-3-oxobutanoate is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a nitrogen atom double-bonded to a carbon atom, which is also bonded to an aryl or alkyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-nitrobenzylidene)-3-oxobutanoate typically involves the condensation reaction between ethyl acetoacetate and 3-nitrobenzaldehyde. The reaction is usually carried out in the presence of a base such as piperidine or pyridine, which acts as a catalyst. The reaction mixture is refluxed in ethanol or methanol to facilitate the formation of the Schiff base.
Industrial Production Methods
For industrial production, the process can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency of the synthesis process. The final product is usually purified by recrystallization or column chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(3-nitrobenzylidene)-3-oxobutanoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic hydrolysis.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis.
Major Products Formed
Reduction: Ethyl 2-(3-aminobenzylidene)-3-oxobutanoate.
Oxidation: this compound derivatives.
Substitution: 2-(3-nitrobenzylidene)-3-oxobutanoic acid.
Aplicaciones Científicas De Investigación
Ethyl 2-(3-nitrobenzylidene)-3-oxobutanoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, including antimicrobial and anticancer agents.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules, including heterocyclic compounds.
Material Science: It is used in the development of novel materials with specific properties, such as dyes and pigments.
Biological Studies: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(3-nitrobenzylidene)-3-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the Schiff base moiety can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Ethyl 2-(3-nitrobenzylidene)-3-oxobutanoate can be compared with other Schiff bases and nitro-substituted compounds:
Ethyl 2-(4-nitrobenzylidene)-3-oxobutanoate: Similar structure but with the nitro group at the para position, which can affect its reactivity and biological activity.
Ethyl 2-(3-aminobenzylidene)-3-oxobutanoate: The amino group instead of the nitro group can lead to different chemical and biological properties.
Ethyl 2-(3-methoxybenzylidene)-3-oxobutanoate: The methoxy group can influence the compound’s solubility and reactivity.
This compound stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activities.
Propiedades
Número CAS |
111304-32-6 |
|---|---|
Fórmula molecular |
C13H13NO5 |
Peso molecular |
263.25 g/mol |
Nombre IUPAC |
ethyl (2Z)-2-[(3-nitrophenyl)methylidene]-3-oxobutanoate |
InChI |
InChI=1S/C13H13NO5/c1-3-19-13(16)12(9(2)15)8-10-5-4-6-11(7-10)14(17)18/h4-8H,3H2,1-2H3/b12-8- |
Clave InChI |
YOPMSDPIOQUWFE-WQLSENKSSA-N |
SMILES isomérico |
CCOC(=O)/C(=C\C1=CC(=CC=C1)[N+](=O)[O-])/C(=O)C |
SMILES canónico |
CCOC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


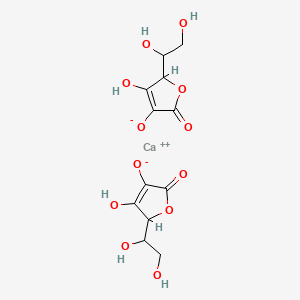
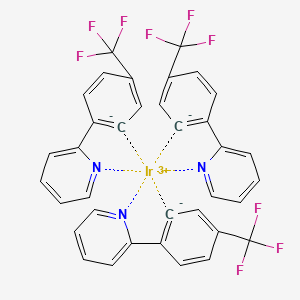
![7-[2-(3-Hydroxy-4,4-dimethyloct-1-enyl)-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid](/img/structure/B13398028.png)
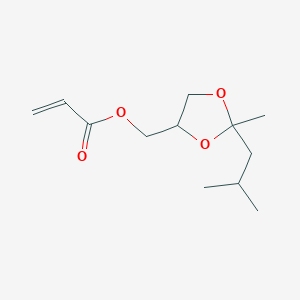
![7-[(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino]-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylic acid;hydrate](/img/structure/B13398040.png)

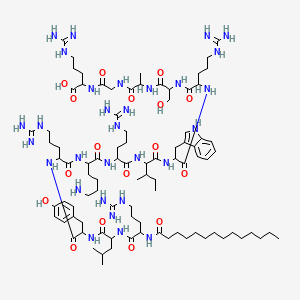
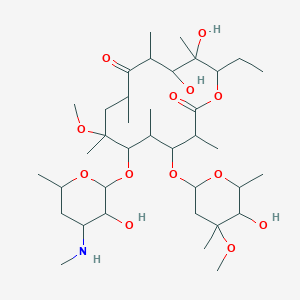
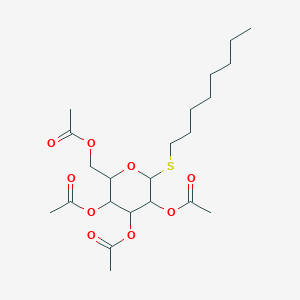
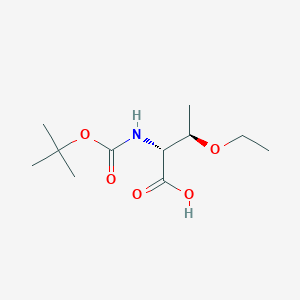

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]propanoic acid](/img/structure/B13398074.png)
![Benzyl-[3-[1-(3,4-dichlorophenyl)ethylamino]-2-hydroxypropyl]phosphinic acid;hydrochloride](/img/structure/B13398075.png)
![N-[1-(3a-benzyl-2-methyl-3-oxo-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl)-1-oxo-3-phenylmethoxypropan-2-yl]-2-amino-2-methylpropanamide;2,3-dihydroxybutanedioic acid](/img/structure/B13398076.png)
